molecular formula C6H14ClNS B1525472 2-Propyl-1,3-thiazolidine hydrochloride CAS No. 823-03-0

2-Propyl-1,3-thiazolidine hydrochloride

Cat. No.: B1525472
CAS No.: 823-03-0
M. Wt: 167.7 g/mol
InChI Key: GTBQBXIIEBYCGR-UHFFFAOYSA-N
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Description

2-Propyl-1,3-thiazolidine hydrochloride is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is of significant interest due to its diverse biological and chemical properties, making it a valuable subject in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-1,3-thiazolidine hydrochloride typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction is known for its fast kinetics and stability under physiological conditions, often referred to as a click-type reaction . The reaction does not require any catalyst and can be performed efficiently at a broad range of pH levels (pH 5-9) .

Industrial Production Methods

Industrial production methods for this compound may involve the use of multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be environmentally friendly and economically viable, ensuring high efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

2-Propyl-1,3-thiazolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of thiols or thioethers.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they generally require controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Propyl-1,3-thiazolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form stable conjugates with biomolecules, such as nucleic acids, antibodies, and proteins, through bioorthogonal reactions . These interactions can modulate cellular processes and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Propyl-1,3-thiazolidine hydrochloride include other thiazolidine derivatives, such as:

  • 1,3-Thiazolidine-2-thione
  • 1,3-Thiazolidine-4-carboxylic acid
  • 1,3-Thiazolidine-2,4-dione

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a hydrochloride group, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-propyl-1,3-thiazolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS.ClH/c1-2-3-6-7-4-5-8-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBQBXIIEBYCGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1NCCS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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